molecular formula C18H14Cl2N4O4S B2720952 2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide CAS No. 313404-93-2

2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2720952
CAS No.: 313404-93-2
M. Wt: 453.29
InChI Key: LKXUJMFRFSNIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide (CAS 313404-93-2) is a synthetic benzamide derivative with a molecular formula of C18H14Cl2N4O4S and a molecular weight of 453.29 g/mol . This compound is characterized by its distinct molecular architecture, featuring a dichlorobenzamide group linked to a phenyl ring that is also substituted with a sulfamoyl moiety connected to a 6-methoxypyrimidine heterocycle . The presence of these functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within the sulfamoyl-benzamide class have demonstrated significant potential as selective inhibitors for various biological targets. Recent scientific literature indicates that structurally similar sulfamoyl-benzamides have been synthesized and identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes involved in critical physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . While the specific mechanism of action for this compound requires further experimental validation, its core structure suggests it may interact with enzyme active sites or receptor targets, potentially modulating key cellular signaling or metabolic pathways . This product is supplied with a purity of 95%+ and is intended for Non-Human Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers can leverage this compound as a key building block for the synthesis of more complex molecules or as a probe for biochemical studies aimed at elucidating novel cellular pathways.

Properties

IUPAC Name

2,4-dichloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O4S/c1-28-17-9-16(21-10-22-17)24-29(26,27)13-5-3-12(4-6-13)23-18(25)14-7-2-11(19)8-15(14)20/h2-10H,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUJMFRFSNIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base to form the intermediate 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 6-methoxypyrimidine-4-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the pyrimidine with quinoxaline () introduces a larger aromatic system, which may alter binding kinetics due to increased π-π stacking interactions.
  • Halogen substitutions (e.g., iodine in ) influence steric bulk and electronic effects, impacting receptor selectivity .

Physical Properties :

  • Melting Points: Analogues with rigid structures (e.g., quinoxaline in ) exhibit higher melting points (>250°C) compared to flexible aminoethyl derivatives (e.g., 201–207°C in ). The target compound’s melting point is unreported but predicted to align with sulfonamide derivatives (240–260°C) .
  • Solubility : Methoxy groups (target compound) improve aqueous solubility relative to methyl or halogenated analogues (e.g., ) .

Structure-Activity Relationship (SAR) Trends

  • Pyrimidine Substitution : 6-Methoxy groups enhance metabolic stability compared to unsubstituted pyrimidines.
  • Dichloro Benzamide : The 2,4-dichloro configuration maximizes steric complementarity in hydrophobic binding pockets (e.g., kinase active sites) .
  • Sulfamoyl Linker : The phenylsulfonamide group facilitates hydrogen bonding with residues like Asp or Glu in target proteins .

Biological Activity

2,4-Dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C16H16Cl2N4O2S
  • Molecular Weight : 397.29 g/mol

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has shown promising results as an inhibitor of various protein kinases, which play crucial roles in cancer progression and metastasis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including lung (H1975) and skin (A431) cancer cells.
    • In vitro studies reported an IC50 value of approximately 0.044 μM against H1975 cells, indicating potent activity compared to standard chemotherapeutic agents .
  • Mechanisms of Action :
    • Induction of apoptosis: The compound triggers programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
    • Cell cycle arrest: It has been shown to cause cell cycle arrest at the S/G2 phase, preventing further division and proliferation .
  • Inhibition of Migration :
    • The compound inhibits the migration of cancer cells, which is critical for preventing metastasis .

Case Studies

Several studies have focused on the biological activity of similar compounds that highlight the potential efficacy of this compound:

  • A study on related pyrimidine derivatives indicated that modifications in the sulfamoyl and benzamide moieties significantly influenced their anticancer activity and selectivity against various cancer types .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other similar compounds:

Compound NameIC50 (μM)Apoptosis InductionCell Cycle ArrestMigration Inhibition
This compound0.044YesS/G2 PhaseYes
Compound A (similar structure)0.047YesG1 PhaseModerate
Compound B (related derivative)0.119NoNoneLow

Q & A

Basic: What synthetic routes are recommended for synthesizing 2,4-dichloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential coupling of the sulfamoylphenyl and pyrimidine moieties. Key steps include:

  • Sulfonamide formation : Reacting 4-aminophenylsulfonamide with 6-methoxypyrimidin-4-yl chloride under anhydrous conditions in dimethylformamide (DMF) at 80–100°C for 6–8 hours .
  • Benzamide coupling : Introducing the 2,4-dichlorobenzoyl group via an amidation reaction using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) .
    Critical factors :
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonamide formation efficiency.
    • Catalysts : Use of triethylamine improves reaction rates in sulfonamide synthesis .
    • Temperature control : Elevated temperatures (>100°C) may degrade the pyrimidine ring; monitor via TLC/HPLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., methoxy at C6 of pyrimidine, sulfamoyl linkage) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected m/z: ~507.3 [M+H]+^+) .
  • X-ray crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for related sulfonamide-pyrimidine derivatives .

Advanced: What strategies optimize solubility and bioavailability without altering the core pharmacophore?

  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., acetyl) to the sulfamoyl nitrogen, enhancing aqueous solubility while retaining target binding .
  • Lipophilicity modulation : Replace the methoxy group with polar substituents (e.g., hydroxyl) or fluorinated groups (e.g., trifluoromethyl) to balance logP values .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve systemic delivery, as shown for structurally similar benzamide derivatives .

Advanced: How can contradictions in enzyme inhibition data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized assay conditions : Use consistent ATP concentrations (e.g., 1 mM for kinase assays) and buffer pH (7.4) .
  • Orthogonal validation : Cross-validate IC50_{50} values using SPR (surface plasmon resonance) and fluorescence polarization assays .
  • Structural analysis : Perform co-crystallization studies to identify binding mode discrepancies (e.g., allosteric vs. active-site inhibition) .

Basic: What analytical techniques are used to assess purity?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm); target >98% purity .
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF) below 0.1% .

Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced activity?

  • Pyrimidine ring : Substitution at C2 (e.g., methyl) improves kinase selectivity by sterically blocking off-target interactions .
  • Sulfamoyl group : Replacing the phenylsulfamoyl with a thiadiazole sulfonamide enhances metabolic stability in hepatic microsome assays .
  • Chloro substituents : 2,4-Dichloro configuration on benzamide is critical for π-π stacking with hydrophobic enzyme pockets .

Advanced: How can computational methods predict binding affinity and selectivity?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to simulate binding poses. Focus on hydrogen bonds between sulfamoyl NH and Asp89 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrimidine-enzyme interaction .
  • QSAR models : Train models on datasets of IC50_{50} values for related benzamides to prioritize substituents .

Advanced: What crystallographic data are available to inform target binding studies?

Crystal structures of analogous compounds (e.g., 4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide) reveal:

  • Key interactions : Sulfamoyl oxygen forms hydrogen bonds with Thr123 and Lys45 residues .
  • Packing motifs : Pyrimidine rings adopt a planar conformation, stabilized by π-stacking with adjacent phenyl groups .

Basic: What in vitro assays are recommended for initial toxicity profiling?

  • Hepatotoxicity : Assess CYP3A4/2D6 inhibition in human liver microsomes .
  • Cardiotoxicity : Screen for hERG channel blockade using patch-clamp assays .
  • Genotoxicity : Perform Ames tests with TA98 and TA100 strains .

Advanced: How can researchers address discrepancies in reported biological activity across cell lines?

  • Cell line authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293) .
  • Microenvironment modulation : Compare activity under normoxic vs. hypoxic conditions, as oxygen levels alter target protein expression .
  • Pathway redundancy : Knockdown parallel pathways (e.g., siRNA for PI3K/AKT) to isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.